Ethyl 2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives, which includes Ethyl 2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetate, often involves the coupling of appropriate acid chlorides with anthranilic acid derivatives. The resulting substituted anthranilates then undergo cyclization by treatment with acetic anhydride under reflux .Scientific Research Applications
Synthesis and Biological Activity
Ethyl 2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetate, a derivative of quinazolinone, has been explored in various studies for its synthesis and biological activities. Markosyan et al. (2015) reported the synthesis of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, exhibiting significant anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015).
Anticonvulsant Potential
Research by Kabra et al. (2011) into derivatives of 3H‐quinazolin-4‐one highlighted their potential as anticonvulsant agents. This study contributes to understanding the therapeutic applications of compounds related to Ethyl 2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetate (Kabra et al., 2011).
Antimicrobial and Antifungal Activities
Patel et al. (2010) focused on the synthesis of (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones, demonstrating remarkable antibacterial and antifungal activities. This research is relevant for understanding the broader antimicrobial potential of quinazolinone derivatives (Patel et al., 2010).
Antiviral Properties
Selvam et al. (2007) synthesized novel 2,3-disubstituted quinazolin-4(3H)-ones and evaluated their antiviral activities against respiratory and biodefense viruses, showcasing the potential of quinazolinone derivatives in antiviral research (Selvam et al., 2007).
Antineoplastic Properties
The study by Markosyan et al. (2014) on the synthesis and antineoplastic properties of 3-substituted 5,5-dimethylbenzo[h]quinazolin-4(3H)-ones adds to the understanding of the anticancer potential of quinazolinone derivatives, relevant to Ethyl 2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetate (Markosyan et al., 2014).
Future Directions
properties
IUPAC Name |
ethyl 2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-4-27-18(24)12-28-20-22-17-8-6-5-7-16(17)19(23-20)21-13-9-14(25-2)11-15(10-13)26-3/h5-11H,4,12H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKPNUWICFYLEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.